molecular formula C5H12N2O3S2 B6266644 N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide CAS No. 2649073-75-4

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide

Cat. No.: B6266644
CAS No.: 2649073-75-4
M. Wt: 212.3 g/mol
InChI Key: PKBUJNOUVXQQOH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide typically involves the reaction of thiomorpholine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and methanesulfonamide group are believed to play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of the thiomorpholine ring and methanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2649073-75-4

Molecular Formula

C5H12N2O3S2

Molecular Weight

212.3 g/mol

IUPAC Name

N-(1-oxo-1,4-thiazinan-1-ylidene)methanesulfonamide

InChI

InChI=1S/C5H12N2O3S2/c1-11(8,9)7-12(10)4-2-6-3-5-12/h6H,2-5H2,1H3

InChI Key

PKBUJNOUVXQQOH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=S1(=O)CCNCC1

Purity

95

Origin of Product

United States

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